molecular formula C24H31N3O7 B1675759 Lysergide tartrate CAS No. 32426-57-6

Lysergide tartrate

Número de catálogo: B1675759
Número CAS: 32426-57-6
Peso molecular: 473.5 g/mol
Clave InChI: HQMPRARIZOUKRO-JDQBHMBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LSD (D-tartrate) (solution) is an analytical reference material categorized as a lysergamide. LSD has hallucinogenic properties. LSD is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Lysergide tartrate is discontinued (DEA controlled substance)

Actividad Biológica

Lysergide tartrate, also known as MM-120, is a semi-synthetic compound derived from ergot alkaloids, primarily recognized for its potent psychoactive properties. It is classified as a hallucinogen and has garnered significant attention for its potential therapeutic applications, particularly in treating mental health disorders like Generalized Anxiety Disorder (GAD).

  • Molecular Formula : C24H31N3O7
  • Molecular Weight : Approximately 473.5 g/mol

This compound primarily acts as a serotonin receptor agonist , specifically targeting the 5-HT_2A receptor. This interaction is closely associated with its hallucinogenic effects. Additionally, it has been shown to activate dopamine and norepinephrine receptors, contributing to its complex pharmacological profile .

Pharmacological Profile

This compound exhibits a range of biological activities:

  • Serotonin Receptor Interaction : Primarily acts on 5-HT_2A receptors, inducing perceptual changes and alterations in mood and cognition.
  • Dopamine Receptor Activity : Interaction with dopamine receptors may contribute to both therapeutic effects and side effects, such as anxiety or paranoia in some users.
  • Pharmacokinetics : Studies indicate that its half-life varies depending on dosage, with significant effects observed at doses as low as 20 µg .

Clinical Research Findings

Recent clinical trials have highlighted the efficacy of this compound in treating GAD:

Phase 2b Clinical Trial Overview

  • Study Identifier : NCT05407064
  • Participants : 194 patients with severe GAD symptoms
  • Primary Endpoint : Statistically significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores.

Key Findings

  • At a dose of 100 µg , participants showed:
    • A 7.7-point improvement over placebo at week 12 (-21.9 vs. -14.2; p<0.003) on HAM-A scores.
    • A 65% clinical response rate and a 48% clinical remission rate sustained to week 12 .
MeasurementMM-120 (100 µg)PlaceboStatistical Significance
HAM-A Score Change (Week 12)-21.9-14.2p < 0.003
Clinical Response Rate65%N/AN/A
Clinical Remission Rate48%N/AN/A

Adverse Effects

Common adverse events reported during the trials included:

  • Hallucinations
  • Euphoric mood
  • Anxiety
  • Headache
  • Dizziness
    These effects were generally transient and occurred primarily on the dosing day .

Case Studies and Anecdotal Evidence

Several case studies have documented the therapeutic potential of this compound in clinical settings. For instance, Dr. David Feifel, an investigator in the MMED008 study, noted that the rapid efficacy observed within just two days post-administration was remarkable and suggested significant implications for treating anxiety disorders .

Aplicaciones Científicas De Investigación

Generalized Anxiety Disorder (GAD)

  • Breakthrough Therapy Designation : In July 2024, the FDA granted breakthrough therapy designation to lysergide tartrate for the treatment of GAD based on promising phase 2b trial results. The trial demonstrated significant improvements in anxiety symptoms, with a notable reduction in Hamilton Anxiety Rating Scale (HAM-A) scores .
  • Phase 2b Trial Results :
    • Study Design : The trial was randomized, double-blind, and placebo-controlled, involving 194 participants with severe GAD symptoms.
    • Efficacy : At the optimal dose of 100 µg, participants showed a statistically significant reduction in HAM-A scores by 7.7 points at week 12 compared to placebo (p < 0.003) and a clinical response rate of 65% .
    • Rapid Onset : Improvements were observed as early as day 2 post-administration, indicating rapid therapeutic effects .
  • Phase 3 Studies :
    • MindMed initiated the first Phase 3 study (Voyage study) in December 2024 to further evaluate the efficacy and safety of MM-120 against placebo . This study aims to enroll approximately 200 participants and will measure changes in HAM-A scores over a 12-week period.

Comparative Efficacy Data

The following table summarizes the key findings from the phase 2b trial:

ParameterMM-120 (100 µg)PlaceboStatistical Significance
HAM-A Score Reduction (Week 4)-21.3-13.7p < 0.0004
HAM-A Score Reduction (Week 12)-21.9-14.2p < 0.003
Clinical Response Rate65%N/AN/A
Clinical Remission Rate48%N/AN/A
CGI-S Score ImprovementFrom 4.8 to 2.2N/Ap < 0.004

Safety and Side Effects

The most common adverse events reported during clinical trials included illusions, hallucinations, euphoric mood changes, anxiety, headache, and nausea . These side effects are consistent with those typically observed with serotonergic psychedelics.

Propiedades

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMPRARIZOUKRO-JDQBHMBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32426-57-6
Record name Lysergide tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSERGIDE D-TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNP51KA7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysergide tartrate
Reactant of Route 2
Lysergide tartrate
Reactant of Route 3
Lysergide tartrate
Reactant of Route 4
Lysergide tartrate
Reactant of Route 5
Lysergide tartrate
Reactant of Route 6
Lysergide tartrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.